Introduction: Unmasking a Versatile Synthetic Building Block
Introduction: Unmasking a Versatile Synthetic Building Block
An In-depth Technical Guide to 2-(2-Aminoethyl)-1,3-dioxolane (CAS 5754-35-8)
In the landscape of modern organic synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the repertoire of synthetic tools, 2-(2-Aminoethyl)-1,3-dioxolane emerges as a bifunctional molecule of significant utility. This compound serves as a stable, masked equivalent of 3-aminopropionaldehyde, a highly reactive and unstable amino-aldehyde. The 1,3-dioxolane moiety functions as a cyclic acetal, providing robust protection for the aldehyde group against a wide array of non-acidic reagents, while the primary amine offers a reactive handle for a multitude of chemical transformations.
This guide provides an in-depth exploration of 2-(2-Aminoethyl)-1,3-dioxolane, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, established synthetic protocols, characteristic reactivity, and critical applications, with a focus on the underlying chemical principles that govern its utility in the laboratory.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use. 2-(2-Aminoethyl)-1,3-dioxolane is typically a colorless to pale yellow liquid, whose stability is contingent on proper storage, ideally under refrigeration and inert atmosphere to prevent degradation.[1][2]
Key Properties
All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 5754-35-8 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][6] |
| Molecular Weight | 117.15 g/mol | [1][2][6] |
| Appearance | Colorless to Almost Colorless Clear Liquid / Yellow Oil | [2][4] |
| Purity | >98.0% (GC) | [3][4] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |
| Synonyms | 1,3-Dioxolane-2-ethanamine, 3-Aminopropionaldehyde cyclic ethylene acetal | [1][2] |
GHS Hazard & Safety Information
This compound is classified as a flammable liquid and requires careful handling in accordance with safety data sheets (SDS).[3][7] Key hazards involve flammability and potential skin and eye irritation.[8]
| Hazard Statement | Precautionary Measures |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[8][9] |
| Skin/Eye Irritant | Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse cautiously with water for several minutes.[8][9] |
| Handling | Use only in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[9][10] |
| Storage | Store in a well-ventilated, cool, dry place. Keep container tightly closed, preferably under an inert gas.[8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids.[9][11] |
The Synthetic Utility: A Tale of Protection and Reaction
The primary role of 2-(2-Aminoethyl)-1,3-dioxolane in synthesis is to introduce a 3-aminopropanal synthon. The dioxolane group is a classic protecting group for aldehydes, formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[12] This protection is crucial as the free amino-aldehyde is prone to self-condensation and polymerization.
Core Concept: Acetal Protection and Deprotection
The stability of the acetal allows chemists to perform a wide range of reactions on the amino group without affecting the masked aldehyde. Once the desired modifications are complete, the aldehyde can be readily regenerated by acid-catalyzed hydrolysis.[12][13][14]
Caption: The protection/deprotection strategy for 3-aminopropionaldehyde.
Established Synthetic Routes
The synthesis of 2-(2-Aminoethyl)-1,3-dioxolane typically involves the conversion of a precursor that already contains the stable dioxolane ring. One of the most common and reliable methods begins with the corresponding halogenated precursor, 2-(2-bromoethyl)-1,3-dioxolane.[6]
Experimental Protocol: Synthesis via Gabriel Amine Synthesis
This protocol provides a classic and high-yielding method for converting the bromo-precursor to the desired primary amine. The causality behind using the Gabriel synthesis is to avoid the over-alkylation that can occur when using ammonia directly, thus ensuring a clean conversion to the primary amine.
-
Step 1: Phthalimide Salt Formation
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).
-
-
Step 2: Nucleophilic Substitution
-
To the stirred solution, add 2-(2-bromoethyl)-1,3-dioxolane (a readily available starting material) dropwise at room temperature.[15]
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC until the starting halide is consumed. The phthalimide anion acts as a robust nitrogen nucleophile, displacing the bromide.
-
-
Step 3: Deprotection (Hydrazinolysis)
-
Cool the reaction mixture to room temperature and add hydrazine hydrate.
-
Reflux the mixture. The hydrazine will cleave the phthaloyl group, liberating the desired primary amine and forming a stable phthalhydrazide precipitate.
-
-
Step 4: Workup and Purification
-
After cooling, filter off the phthalhydrazide precipitate.
-
Extract the filtrate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) after adding water.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure 2-(2-Aminoethyl)-1,3-dioxolane.
-
Caption: Workflow for the synthesis of 2-(2-Aminoethyl)-1,3-dioxolane.
Spectroscopic Characterization Profile
| Technique | Expected Features |
| ¹H NMR | - CH (dioxolane ring): A triplet around 4.8-5.0 ppm. - OCH₂CH₂O: A multiplet around 3.8-4.0 ppm. - CH₂-CH₂N: Two distinct multiplets in the 1.7-3.0 ppm range. - NH₂: A broad singlet (exchangeable with D₂O) typically between 1.0-3.0 ppm. |
| ¹³C NMR | - CH (acetal carbon): A signal around 100-105 ppm. - OCH₂CH₂O: A signal around 65 ppm. - CH₂-C: A signal around 35-40 ppm. - CH₂-N: A signal around 40-45 ppm. |
| IR Spectroscopy | - N-H Stretch: A broad absorption in the 3300-3400 cm⁻¹ region (primary amine). - C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. - N-H Bend: A scissoring vibration around 1600 cm⁻¹. - C-O Stretch: Strong, characteristic acetal C-O stretches in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 117. - Key Fragments: Loss of the ethylamine side chain, fragmentation of the dioxolane ring. The base peak is often at m/z = 73, corresponding to the [CH(OCH₂CH₂)₂]⁺ fragment. |
Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures.[16][17][18]
Applications in Research and Drug Development
The unique bifunctional nature of 2-(2-Aminoethyl)-1,3-dioxolane makes it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Synthesis of Heterocycles: The amino-aldehyde, upon deprotection, is a prime candidate for condensation reactions to form various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.
-
Prodrug Development: The amino group can be linked to a parent drug molecule. The resulting structure could potentially leverage amino acid transporters for improved cellular uptake, a known strategy in prodrug design.[19]
-
Ligand Synthesis: It serves as a building block for more complex ligands used in coordination chemistry or for biological targets like sigma receptors, where related 1,3-dioxane structures have shown high affinity.[20]
-
Supramolecular Chemistry: The compound has been used as a vector in the study of supramolecular polymers, where the amine and latent aldehyde can participate in dynamic covalent or non-covalent interactions.[1]
-
Multidrug Resistance (MDR) Research: Derivatives of 1,3-dioxolanes have been synthesized and investigated as potential modulators to overcome multidrug resistance in cancer chemotherapy by interacting with P-glycoprotein (p-gp).[21]
Caption: Key application areas of 2-(2-Aminoethyl)-1,3-dioxolane.
Conclusion
2-(2-Aminoethyl)-1,3-dioxolane is more than a simple chemical; it is a strategic tool for managing reactivity and building molecular complexity. Its primary function as a protected 3-aminopropionaldehyde allows for selective transformations at its primary amine, with the aldehyde functionality remaining inert until its desired unmasking via acid hydrolysis. This capability, combined with its utility in constructing pharmaceutically relevant scaffolds, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science. Proper understanding of its properties, handling requirements, and reaction principles, as outlined in this guide, is essential for its successful application in research and development.
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